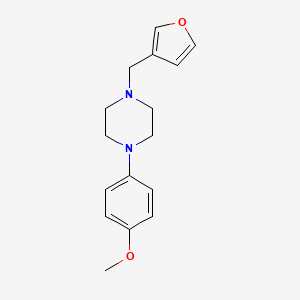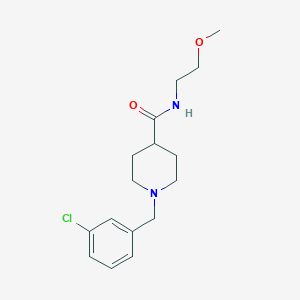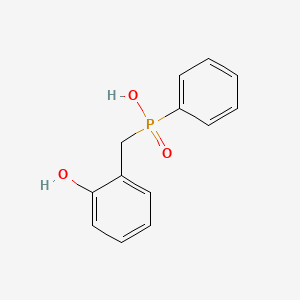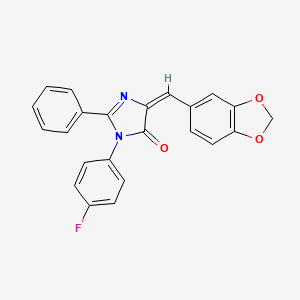![molecular formula C23H21ClN2O3 B5183686 2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly known as BAY 43-9006 and is a multi-kinase inhibitor that has been found to be effective against various types of cancers.
作用機序
BAY 43-9006 exerts its anti-tumor effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. This compound inhibits the activity of Raf kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is frequently dysregulated in cancer cells. BAY 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
BAY 43-9006 has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BAY 43-9006 has also been found to inhibit angiogenesis by reducing the production of pro-angiogenic factors such as VEGF. In addition, BAY 43-9006 has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
実験室実験の利点と制限
BAY 43-9006 has several advantages for lab experiments. This compound has been extensively studied and has a well-established mechanism of action, making it a valuable tool for researchers studying cancer biology and angiogenesis. BAY 43-9006 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, there are some limitations to the use of BAY 43-9006 in lab experiments. This compound has been found to exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, the use of BAY 43-9006 in animal studies can be challenging due to its poor solubility and bioavailability.
将来の方向性
There are several future directions for the study of BAY 43-9006. One potential direction is the development of new analogs of BAY 43-9006 that exhibit improved potency and selectivity. Another direction is the investigation of the role of BAY 43-9006 in the tumor microenvironment, including its effects on immune cells and stromal cells. Finally, the use of BAY 43-9006 in combination with other anti-cancer agents is an area of active research, with the goal of improving the efficacy of cancer treatment.
合成法
The synthesis of BAY 43-9006 involves a multi-step process that starts with the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with 3-amino-4-chlorobenzonitrile to form 3-[(4-propoxybenzoyl)amino]-4-chlorobenzonitrile. The final step involves the reaction of this intermediate with 3-aminophenylboronic acid to form 2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide.
科学的研究の応用
BAY 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. This compound has been found to exhibit anti-tumor activity by inhibiting multiple kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). BAY 43-9006 has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
特性
IUPAC Name |
2-chloro-N-[3-[(4-propoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-14-29-19-12-10-16(11-13-19)22(27)25-17-6-5-7-18(15-17)26-23(28)20-8-3-4-9-21(20)24/h3-13,15H,2,14H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHOFVOCEVIEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-{[(4-propoxyphenyl)carbonyl]amino}phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)


![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)


![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)